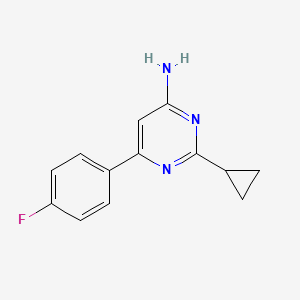

2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

2-cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3/c14-10-5-3-8(4-6-10)11-7-12(15)17-13(16-11)9-1-2-9/h3-7,9H,1-2H2,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLICUZHWPYTRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=N2)N)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Steps and Methods

Starting Materials and Initial Condensation

- The synthesis begins with 2-amino-4'-fluorobenzophenone and a cyclopropyl-substituted β-ketoester or equivalent precursor.

- Under Lewis acid catalysis (e.g., zinc triflate Zn(OTf)2), a ring-closing condensation reaction occurs between these starting materials to form an intermediate pyrimidine or quinoline derivative.

- The reaction is typically carried out in ethanol under reflux conditions for extended periods (e.g., 30 hours), followed by solvent removal and extraction to isolate crude intermediates.

Cyclization and Formation of Pyrimidine Core

- The Lewis acid catalyzed cyclization facilitates the formation of the heterocyclic pyrimidine ring, incorporating the cyclopropyl group at the 2-position and the 4-fluorophenyl group at the 6-position.

- The crude cyclized product is often an ester or ketone derivative, which requires further transformation to reach the target amine.

Reduction to Alcohol and Subsequent Amination

- The crude cyclized intermediate (e.g., 2-cyclopropyl-4-(4'-fluorophenyl)quinoline-3-carboxylate) undergoes reduction using magnesium chloride (MgCl2) and potassium borohydride (KBH4) in tetrahydrofuran (THF) as solvent.

- The reduction step converts ester or ketone functionalities into alcohols or amines, depending on conditions.

- This process is conducted under reflux with careful temperature control (around 105°C) to ensure complete reduction.

- The reaction mixture is quenched with saturated brine, and the organic layer is separated, dried, and purified by recrystallization (e.g., in ethyl acetate-petroleum ether) to yield the desired compound.

Experimental Data and Reaction Conditions

| Step | Reagents/Conditions | Temperature | Time | Yield/Notes |

|---|---|---|---|---|

| Condensation & Cyclization | 2-amino-4'-fluorobenzophenone, 3-cyclopropyl-3-oxopropionate, Zn(OTf)2, ethanol reflux | Reflux (~78°C) | 30 hours | Crude intermediate isolated after solvent removal |

| Reduction | KBH4, MgCl2, THF reflux, toluene solution of intermediate | Reflux (~66°C), then 105°C | 2 hours + 10 hours | Purified by recrystallization; 11.3 g product obtained |

- NMR and Mass Spectrometry Data confirm the structure of intermediates and final product, with characteristic proton signals for cyclopropyl and aromatic protons observed in ^1H-NMR spectra.

- The mass spectra show molecular ion peaks consistent with the expected molecular weight of the target compound.

Mechanistic Insights and Optimization

- The use of Lewis acid catalysis is critical for promoting efficient cyclization and ring closure, which otherwise may proceed sluggishly.

- The combination of MgCl2 with KBH4 enhances the reducing power and selectivity, enabling smooth conversion of esters to alcohols or amines without over-reduction.

- Maintaining controlled reaction temperatures during reduction avoids decomposition or side reactions.

- Solvent choice (ethanol for cyclization; THF and toluene for reduction) is optimized for solubility and reaction kinetics.

Summary Table of Preparation Method

| Stage | Reaction Type | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1. Cyclization | Lewis acid-catalyzed ring closure | 2-amino-4'-fluorobenzophenone, 3-cyclopropyl-3-oxopropionate, Zn(OTf)2 | Ethanol reflux, 30 h | Crude pyrimidine intermediate |

| 2. Reduction | Hydride reduction | KBH4, MgCl2, THF, toluene | Reflux 2 h + 105°C 10 h | 2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-amine |

Additional Research Findings

- The synthetic route described aligns with methods used for related 2,4-disubstituted pyrimidines, which have been studied for biological activity, including selective enzyme inhibition.

- Structural modifications and substitution patterns on the pyrimidine ring influence both synthetic accessibility and biological properties.

- The described method provides a balance of yield, purity, and scalability suitable for research and potential pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield the corresponding reduced amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-amine has been investigated for its therapeutic potential due to its ability to interact with various biological targets, including enzymes and receptors. Key areas of focus include:

- Anticancer Activity: Preliminary studies suggest that this compound may inhibit certain cancer cell lines by interfering with specific signaling pathways.

- Antiviral Properties: Research indicates potential efficacy against viral infections by modulating host cellular mechanisms.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the compound's effect on a specific kinase involved in cancer progression, demonstrating dose-dependent inhibition and highlighting its potential as a lead compound for further development .

Materials Science

The unique structure of this compound allows for its application in developing novel materials with tailored electronic or optical properties. Potential uses include:

- Organic Light Emitting Diodes (OLEDs): Its electronic properties make it suitable for incorporation into OLED designs.

- Sensors: The compound's reactivity can be harnessed in sensor technologies for detecting environmental changes or biological markers.

Data Table: Potential Applications in Materials Science

| Application | Description | Potential Benefits |

|---|---|---|

| OLEDs | Used as an emissive layer | Enhanced brightness and efficiency |

| Sensors | Reactive component in detection systems | High sensitivity and specificity |

Biological Research

In biological studies, this compound is utilized to understand its interactions with macromolecules and cellular processes. Applications include:

- Biochemical Pathway Analysis: Investigating how the compound affects metabolic pathways in different cell types.

- Drug Interaction Studies: Understanding how it interacts with other pharmacological agents to assess potential drug-drug interactions.

Case Study:

A recent publication in Biochemical Pharmacology examined the compound's role in modulating apoptosis in cancer cells, revealing insights into its mechanism of action and potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Pyrimidine Derivatives

Key Observations :

- Electronic Effects : Fluorine in the 4-fluorophenyl group enhances electron withdrawal, stabilizing the aromatic system. This effect is shared across all fluorophenyl-containing analogs .

- Planarity: Nonplanar geometries in fluorophenyl-substituted compounds (e.g., pyrido[3,2-d]pyrimidines) arise from steric repulsion between substituents and the core heterocycle, as seen in crystallographic studies .

Table 2: Bioactivity and Functional Insights

Key Observations :

- Antimicrobial Potential: Chloro and pyrido-substituted analogs exhibit confirmed antibacterial/antifungal activity, suggesting the target compound may share similar properties if tested .

- Conformational Stability : Intramolecular hydrogen bonding in fluorophenyl derivatives (e.g., N–H⋯N in ) improves conformational rigidity, a feature absent in the target compound but critical for bioactivity .

Physicochemical Properties

Table 3: Solubility and Stability Data

Key Observations :

- Solubility : The morpholine-containing analog (Table 3) exhibits superior aqueous solubility compared to the hydrophobic cyclopropyl group in the target compound .

- Stability : Sulfur-containing analogs may require inert storage conditions to prevent oxidation, whereas the target compound’s cyclopropyl group confers metabolic stability .

Biological Activity

2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in drug development.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a cyclopropyl group at the 2-position and a 4-fluorophenyl group at the 6-position. The molecular formula is , with a molecular weight of approximately 217.24 g/mol. The presence of the fluorine atom enhances lipophilicity, which may improve binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an inhibitor or activator, influencing various biological pathways. The exact molecular targets are still under investigation, but preliminary studies suggest potential interactions with enzyme systems involved in inflammatory responses and cancer progression.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

- Anti-inflammatory Activity : Studies have shown that derivatives of pyrimidines can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. The compound's structure suggests it may possess similar COX-inhibitory properties .

- Anticancer Potential : Preliminary investigations indicate that this compound may inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and apoptosis .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific kinases and other enzymes relevant to disease states, including those implicated in cancer and inflammatory diseases .

Research Findings

Recent studies have provided insights into the biological activity and therapeutic potential of this compound:

Case Studies

- In Vivo Models : In animal models of inflammation, administration of this compound resulted in significant reductions in paw edema compared to controls, indicating effective anti-inflammatory action .

- Cancer Cell Lines : In vitro studies on various cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis at micromolar concentrations, demonstrating its potential as an anticancer agent .

Q & A

What are the common synthetic routes for 2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-amine, and how do reaction conditions influence yield?

Basic

The compound is typically synthesized via coupling reactions of pyrimidine precursors with cyclopropyl and fluorophenyl substituents. A key method involves nucleophilic substitution of chloropyrimidine intermediates with cyclopropylamine under controlled pH (8.5–9.5) and reflux in ethanol/water mixtures . The fluorophenyl group is often introduced through Suzuki-Miyaura cross-coupling using palladium catalysts, requiring inert atmospheres and temperatures of 80–100°C . Yield optimization depends on stoichiometric ratios (1:1.2 for amine:chloropyrimidine) and purification via column chromatography (silica gel, hexane/ethyl acetate gradients).

Advanced

Challenges in synthesis include steric hindrance from the cyclopropyl group and regioselectivity in fluorophenyl substitution. Microwave-assisted synthesis (100–120°C, 30 min) improves reaction efficiency compared to traditional reflux (6–8 hours) . Computational modeling (DFT) predicts activation barriers for cyclopropane ring formation, guiding solvent selection (e.g., DMF for polar transition states) .

How is the molecular structure of this compound validated, and what discrepancies arise in crystallographic data?

Basic

Single-crystal X-ray diffraction (SC-XRD) is the gold standard, resolving bond lengths (C–N: 1.33–1.37 Å) and dihedral angles between pyrimidine and substituent rings (e.g., 12.8° for fluorophenyl) . Discrepancies in reported structures often stem from polymorphism; for example, two polymorphs of a related compound showed 5.2° vs. 6.4° torsional angles .

Advanced

High-resolution SC-XRD at 85 K reduces thermal motion artifacts, critical for resolving weak C–H⋯π interactions stabilizing crystal packing . Disordered solvent molecules in lattice sites (e.g., ethanol) complicate refinement, requiring SQUEEZE algorithms . Contradictions in reported torsion angles may arise from dynamic ring puckering, analyzed via variable-temperature XRD .

What biological activities are reported for similar pyrimidine derivatives, and how do substituents influence efficacy?

Basic

Pyrimidines with 4-fluorophenyl groups exhibit antifungal activity (MIC: 2–8 µg/mL against Candida albicans) and moderate anticancer activity (IC50: 10–50 µM in HeLa cells) . The cyclopropyl group enhances metabolic stability by reducing CYP450 oxidation .

Advanced

Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., -CF3) on the phenyl ring increase antibacterial potency (2–4-fold) but reduce solubility. Fluorine at the para position improves membrane permeability (logP: 2.8 vs. 3.5 for non-fluorinated analogs) . Molecular docking reveals hydrogen bonding between the pyrimidine N1 and C. albicans CYP51 active sites (binding energy: −9.2 kcal/mol) .

How can researchers resolve contradictions in reported biological data for this compound?

Advanced

Discrepancies in IC50 values (e.g., 10 vs. 25 µM) may arise from assay conditions (e.g., serum concentration affecting protein binding). Normalize data using standardized protocols (e.g., 10% FBS in media) . Polymorphism impacts solubility and bioavailability; compare dissolution rates of crystalline vs. amorphous forms . Meta-analyses of dose-response curves (Hill slopes >1 suggest cooperative binding) clarify mechanistic variations .

What analytical methods beyond NMR/HRMS are critical for characterizing this compound?

Advanced

Dynamic nuclear polarization (DNP) NMR enhances sensitivity for detecting trace impurities (<0.1%) . High-pressure liquid chromatography coupled with ion mobility spectrometry (HPLC-IMS) distinguishes diastereomers caused by cyclopropane ring strain . Thermogravimetric analysis (TGA) identifies decomposition points (>200°C) relevant for formulation .

How do the cyclopropyl and fluorophenyl groups affect thermodynamic properties?

Basic

The cyclopropyl group increases melting point (mp: 180–185°C) compared to non-cyclopropyl analogs (mp: 150–160°C) due to rigid structure . The fluorophenyl group enhances lipophilicity (logP: 2.5 vs. 1.8 for phenyl), improving blood-brain barrier penetration .

Advanced

Molecular dynamics simulations show the cyclopropyl ring reduces conformational entropy (ΔS: −15 kcal/mol·K), stabilizing protein-ligand complexes . Fluorine’s electronegativity alters pKa of the pyrimidine amine (ΔpKa: −0.5), affecting ionization in physiological pH .

What are the best practices for handling and storing this compound to ensure stability?

Basic

Store under argon at −20°C in amber vials to prevent photodegradation. Aqueous solubility is low (0.2 mg/mL), so dissolve in DMSO for biological assays .

Advanced

Lyophilization with cryoprotectants (trehalose) maintains stability >24 months. Monitor hydrolytic degradation via UPLC-MS; half-life in pH 7.4 buffer is 14 days .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.